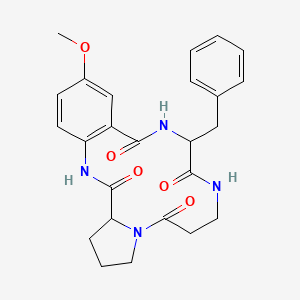

Aspercolorin

Descripción

Context and Significance in Natural Product Chemistry

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. These compounds, known as natural products, have been a cornerstone of drug discovery, providing a significant portion of the new chemical entities that have been developed into pharmaceuticals. Fungi, in particular, are a prolific source of natural products with diverse and complex chemical structures. nih.govcore.ac.uk The study of specific fungal metabolites like Aspercolorin contributes to the broader understanding of chemical diversity in nature and provides new molecular scaffolds for potential therapeutic development. The synthesis of natural products and their analogs is a critical aspect of this field, not only for confirming their structures but also for creating novel compounds with potentially improved biological activities. amazonaws.comresearchgate.net

Overview of Fungal Secondary Metabolites and Their Chemical Diversity

Fungi produce a vast array of chemical compounds that are broadly classified into primary and secondary metabolites. Primary metabolites are essential for the growth and development of the fungus, while secondary metabolites are not directly involved in these processes but often play roles in ecological interactions, such as defense or competition. Current time information in Bangalore, IN.nih.gov Fungal secondary metabolites exhibit enormous chemical diversity and can be categorized into major classes, including polyketides, terpenoids, non-ribosomal peptides, and alkaloids. nih.gov These compounds are of significant interest due to their wide range of biological activities, which include antimicrobial, antiviral, cytotoxic, and immunosuppressive effects. nih.govmdpi.com this compound falls into the category of non-ribosomal peptides, a class of compounds known for their complex structures and important pharmacological properties. nih.govresearchgate.net

Propiedades

IUPAC Name |

14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABHYYPZHZXPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017580 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-52-2 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Genetic Determinants

Producer Organisms and Isolation Background

The discovery and subsequent study of aspercolorin are intrinsically linked to the fungal genus Aspergillus.

Aspergillus versicolor as the Primary Source

Aspergillus versicolor is a filamentous fungus recognized as the principal producer of this compound. acm.or.krnih.govmdpi.com This species is known for its widespread distribution and ability to thrive in diverse and even extreme environments, from soil and decaying plant matter to hypersaline aquatic settings and indoor air. wikipedia.orgmdpi.comcreamjournal.org Its resilience and adaptability contribute to its ubiquity. wikipedia.org A. versicolor has been isolated from a variety of sources, including damp building materials, agricultural straw, and soil. mdpi.com In some instances, it has been misidentified due to its morphological similarities with other fungal genera like Scopulariopsis. acm.or.kr

Occurrence in Environmental Contexts and Fungal Metabolome Analysis

This compound has been detected in various environmental settings, often in conjunction with its primary producer, A. versicolor. This fungus is a common indoor mold, frequently found in dust and on water-damaged materials. wikipedia.org It is considered a primary colonizer of such environments. cdn-website.comnih.gov Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological sample, have been instrumental in identifying this compound in diverse contexts. mdpi.comacademicjournals.org For example, it has been identified in analyses of locally processed rice in Nigeria and as a metabolite of endophytic fungi. academicjournals.orgresearchgate.net The Aspergillus Metabolome Database, a specialized resource for researchers, lists this compound as one of the numerous compounds produced by this extensive genus. mdpi.com

Biosynthetic Pathway Elucidation

The biosynthesis of this compound involves a series of enzymatic steps, characteristic of the production of many complex fungal metabolites.

Proposed Mechanistic Steps

While the complete biosynthetic pathway of this compound is not fully detailed in the provided search results, it is understood to be a secondary metabolite. knowthecause.com Secondary metabolites are compounds produced by an organism that are not essential for its growth or primary life functions but often play roles in competition and survival. cdn-website.com The production of such metabolites can be influenced by environmental conditions.

Involvement of Non-Ribosomal Peptide Synthetases (NRPS) in Cyclic Peptide Formation

The synthesis of this compound, a cyclic peptide, is carried out by non-ribosomal peptide synthetases (NRPSs). rsc.orgresearchgate.netwikipedia.org These large, multi-domain enzymes assemble peptides from amino acid precursors without the use of ribosomes and messenger RNA (mRNA), which is the standard mechanism for protein synthesis. rsc.orgwikipedia.org

NRPSs function as modular assembly lines. researchgate.netuzh.ch Each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. researchgate.netuzh.ch The domains within each module perform distinct functions, including adenylation (A), which selects and activates the amino acid, and peptidyl carrier protein (PCP) or thiolation (T), which holds the growing peptide chain. uzh.ch The final step often involves a thioesterase (TE) or condensation (C) domain that releases the completed peptide, frequently through cyclization. uzh.ch This non-ribosomal mechanism allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a vast diversity of peptide structures, including cyclic ones like this compound. wikipedia.org

Putative Precursor Molecules and Their Derivations

This compound is a cyclic tetrapeptide that contains a notable structural feature: 5-methoxyanthranilic acid. scbt.com The general precursors for such peptides are amino acids. uzh.ch In the case of this compound, one of the constituent amino acids is phenylalanine. researchgate.net The biosynthesis would involve the activation of these precursor amino acids by the specific adenylation domains of the responsible NRPS. researchgate.net

Genetic Basis of Biosynthesis

The production of complex natural products like this compound in filamentous fungi is orchestrated by a dedicated set of genes, typically organized into a biosynthetic gene cluster (BGC). This genetic architecture ensures the coordinated expression of all necessary enzymes for the multi-step synthesis of the final molecule. The regulation of these clusters is intricate, involving both pathway-specific and global regulators that respond to various developmental and environmental signals.

Identification and Characterization of Gene Clusters

The genes responsible for the biosynthesis of a specific secondary metabolite in fungi are typically found physically co-localized on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govplos.org This arrangement facilitates the co-regulation of all the genes required to produce a particular compound. plos.org A BGC often includes genes encoding the core biosynthetic enzymes, tailoring enzymes that modify the core structure, transporters for secretion, and regulatory proteins. plos.orgfrontiersin.org

This compound is a cyclic peptide, a class of molecules commonly synthesized by large, multifunctional enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comnih.govcaymanchem.com Therefore, the this compound BGC is expected to be centered around one or more NRPS-encoding genes. While this compound is a known metabolite produced by Aspergillus versicolor, its specific BGC has not been definitively characterized in publicly available literature. caymanchem.commdpi.comnih.gov One source makes an ambiguous reference to the product of a "BBA_08222 gene cluster" in the context of this compound's activity, but does not provide a definitive identification or characterization of this cluster as being responsible for this compound biosynthesis. researchgate.net

In general, NRPS gene clusters in Aspergillus contain the core NRPS gene(s) alongside genes for so-called "tailoring enzymes." nih.govnih.gov These can include, but are not limited to, P450 monooxygenases, methyltransferases, and dehydrogenases, which are responsible for the chemical modifications that distinguish the final product. nih.govnih.gov

| Component Type | Predicted Function | Relevance to this compound Biosynthesis |

|---|---|---|

| Core Enzyme | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the peptide backbone from constituent amino acids (β-alanine, proline, phenylalanine, and 2-amino-5-methoxybenzoic acid). mdpi.comnih.govcaymanchem.com |

| Tailoring Enzyme | Methyltransferase | Likely responsible for the addition of the methyl group to form the methoxy moiety on the benzoyl ring. nih.gov |

| Tailoring Enzyme | P450 Monooxygenase | Potentially involved in the synthesis of the non-proteinogenic amino acid precursor, 2-amino-5-methoxybenzoic acid. nih.govnih.gov |

| Regulator | Pathway-Specific Transcription Factor | Controls the expression of the other genes within the cluster. |

| Transporter | Efflux Pump (e.g., ABC or MFS transporter) | Exports the final this compound molecule out of the fungal cell. nih.gov |

Transcriptional Regulation of Biosynthetic Genes

While the specific transcriptional regulation of the this compound gene cluster remains uncharacterized, the control of secondary metabolism in Aspergillus species is governed by a well-studied hierarchical network of regulatory elements. nih.gov This network includes pathway-specific regulators located within the BGC, as well as global regulators that control multiple BGCs in response to environmental and developmental cues. nih.govmdpi.com

A key global regulator in Aspergillus is LaeA, a nuclear protein that is required for the expression of numerous secondary metabolite gene clusters, including those for sterigmatocystin, penicillin, and lovastatin. nih.gov LaeA is part of a larger protein assembly known as the Velvet complex, which also includes VeA and VelB. nih.gov This complex integrates environmental signals, particularly light, to control both fungal development and secondary metabolism. nih.gov Studies on Aspergillus versicolor, the producer of this compound, have shown that overexpressing the laeA gene can activate otherwise silent gene clusters, leading to the production of novel compounds, which confirms its role as a master regulator in this species. acgpubs.org

Other global regulators also play significant roles. For instance, PacC modulates gene expression in response to ambient pH, while CreA is involved in carbon catabolite repression, ensuring that secondary metabolism is often repressed when preferred carbon sources are abundant. mdpi.com It is highly probable that the biosynthesis of this compound is under the control of this complex regulatory web, being activated under specific environmental conditions or at particular stages of the fungal life cycle.

| Regulator/Complex | Type | Function | Known Stimulus/Signal |

|---|---|---|---|

| LaeA | Global Regulator (Methyltransferase Homologue) | Broadly activates expression of secondary metabolite BGCs, likely by modifying chromatin structure. nih.gov | Forms part of the Velvet complex; activity is light-dependent. nih.gov |

| Velvet Complex (VeA/VelB/LaeA) | Global Regulatory Complex | Links secondary metabolism with fungal development (e.g., sporulation). nih.gov | Light (darkness promotes complex formation and nuclear import). researchgate.net |

| PacC | Global Regulator (Zinc Finger TF) | Mediates response to ambient pH. mdpi.com | Alkaline pH conditions typically lead to activation. mdpi.com |

| CreA | Global Regulator (Zinc Finger TF) | Mediates carbon catabolite repression. mdpi.com | Presence of preferred carbon sources (e.g., glucose). mdpi.com |

| Pathway-Specific TFs (e.g., AflR) | Local Regulator (Zinc Finger TF) | Typically located within a BGC and controls only the genes of that cluster. nih.gov | Often integrated into the global regulatory network. |

Enzymatic Activities and Structural Biology of Pathway Components

The biosynthesis of a complex cyclic peptide like this compound is a multi-step enzymatic process. mdpi.com Given its structure, the central catalytic engine is undoubtedly a Non-Ribosomal Peptide Synthetase (NRPS). nih.gov NRPSs are large, modular enzymes that function as protein-based assembly lines to synthesize peptides without the use of ribosomes. nih.govbeilstein-journals.org To date, the specific enzymes of the this compound pathway have not been isolated or biochemically characterized, and no structural biology information is available. However, their functions can be inferred from the extensive knowledge of NRPS enzymology.

Each module of an NRPS is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govbeilstein-journals.org A typical module is composed of several catalytic domains:

Adenylation (A) domain: This domain selects a specific amino acid substrate and activates it as an aminoacyl-adenylate at the expense of ATP. The specificity of the A-domain dictates which amino acid is incorporated.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T-domain via a phosphopantetheinyl arm. This arm swings the substrate between the various catalytic domains.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T-domain of its own module and the growing peptide chain attached to the T-domain of the preceding module.

The final module of an NRPS typically contains a Thioesterase (TE) or terminal condensation domain, which is responsible for releasing the fully assembled peptide chain. This release often occurs via an intramolecular cyclization reaction, as would be the case for this compound. nih.gov

Based on the structure of this compound, cyclo(β-alanylprolyl-2-amino-5-methoxybenzoylphenylalanyl), a putative NRPS would require modules for β-alanine, proline, phenylalanine, and the non-proteinogenic precursor 2-amino-5-methoxybenzoic acid. caymanchem.com The biosynthesis of this last component would itself require dedicated enzymes, likely encoded within the BGC. This could involve a methyltransferase to add the methoxy group, a function commonly found in fungal BGCs. nih.gov The assembly of the peptide backbone and its subsequent modification and cyclization represent a highly coordinated enzymatic cascade.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.orgshimadzu.com For a compound like Aspercolorin, which may be present in intricate matrices, chromatographic separation is a critical first step in its analysis. pressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a liquid sample. shimadzu.comthermofisher.comopenaccessjournals.com The development of HPLC methods is crucial for the effective analysis of this compound. This involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. wikipedia.org

The choice of stationary phase is critical and is often based on the polarity of the analyte. For a compound like this compound, a polar molecule, normal-phase HPLC (NP-HPLC) with a polar stationary phase like silica could be employed. wikipedia.org This method separates analytes based on their affinity for the polar surface. wikipedia.org Alternatively, reversed-phase HPLC, which uses a non-polar stationary phase, is also a common and versatile option.

The mobile phase, a solvent or mixture of solvents, is selected to ensure effective separation on the chosen stationary phase. wikipedia.orgshimadzu.com The composition of the mobile phase can be adjusted to optimize the retention time and resolution of this compound from other components in the sample.

Key parameters in HPLC method development include:

Column Chemistry: The type of stationary phase (e.g., C18, silica).

Mobile Phase Composition: The solvent or solvent gradient used for elution.

Flow Rate: The speed at which the mobile phase passes through the column. thermofisher.com

Detector Wavelength: For UV detectors, the wavelength is chosen to maximize the absorbance of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, utilizing smaller stationary phase particles and higher operating pressures. thermofisher.com This results in improved resolution, greater sensitivity, and faster analysis times, making it a valuable tool for this compound analysis. thermofisher.com

Below is a table summarizing typical HPLC method parameters:

Table 1: Typical HPLC Method Parameters

| Parameter | Description | Typical Values |

| Stationary Phase | The solid adsorbent material in the column. | C18, Silica |

| Mobile Phase | The liquid that carries the sample through the column. | Acetonitrile, Water, Methanol mixtures |

| Flow Rate | The rate at which the mobile phase moves through the column. | 0.2 - 2.0 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

| Detector | The device used to detect the separated components. | UV-Vis, PDA, Mass Spectrometer |

For the analysis of this compound in complex matrices, such as fungal extracts or biological fluids, coupling HPLC with mass spectrometry (MS) provides a highly sensitive and selective method. nebiolab.comlcms.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.com

In LC-MS/MS, the components separated by the HPLC system are introduced into the mass spectrometer. chemyx.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). chemyx.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org This process provides a high degree of specificity and is excellent for identifying and quantifying compounds in complex mixtures. nebiolab.comnationalmaglab.org

A 2023 study on the metabolites of Aspergillus versicolor utilized a QTrap 5500 MS/MS system with an electrospray ionization (ESI) source to detect and quantify this compound. mdpi.com The lyophilized spores were extracted, and the analysis was performed using a 1290 series UHPLC system. mdpi.com Another study in 2023 identified this compound in the crude extract of Aspergillus sp. (Ar 6) using LC-HR-ESI-MS, noting a mass ion peak at m/z 463.20, which corresponds to the molecular formula C25H28N4O5 [M-H]−. nih.gov

The development of a single LC-MS/MS method can allow for the screening and quantification of numerous compounds in a complex matrix simultaneously. lcms.cz This involves optimizing the MRM (Multiple Reaction Monitoring) transitions for each analyte to ensure maximum sensitivity and precision. lcms.cz

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Ionization Source | Method used to create ions from the sample molecules. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. |

| Scan Mode | The method of mass analysis performed. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact this compound ion. |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments of this compound. |

High-Performance Liquid Chromatography (HPLC) Methods Development

Spectroscopic Characterization and Structural Elucidation Studies

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like this compound. core.ac.uk These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. mdpi.comcas.cz It provides detailed information about the chemical environment and connectivity of atoms within a molecule. mdpi.comwikipedia.org

NMR spectroscopy is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. wikipedia.org This results in an NMR spectrum with signals that correspond to different atoms in the molecule.

For the structural analysis of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between different atoms, allowing for the complete assembly of the molecular structure.

The chemical shifts, coupling constants, and through-space correlations observed in the NMR spectra are used to piece together the intricate structure of this compound.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. acdlabs.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in determining the molecular formula. core.ac.uk

In addition to providing the molecular weight, MS can be used to study the fragmentation pattern of a molecule. gentechscientific.com By bombarding the molecule with energy, it breaks apart into smaller, charged fragments. acdlabs.com The pattern of these fragments is unique to the molecule and can provide valuable information about its structure. gentechscientific.com

For this compound, the molecular ion peak would be observed in the mass spectrum, confirming its molecular weight. The fragmentation pattern would reveal information about the different structural motifs within the molecule, such as the peptide bonds and the various amino acid residues. A 2023 study reported a mass ion peak for this compound at m/z 463.20, corresponding to the molecular formula C25H28N4O5 [M-H]−. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Data Point | Information Provided |

| Molecular Ion Peak (m/z) | Confirms the molecular weight of the compound. |

| High-Resolution Mass | Provides the accurate mass for molecular formula determination. |

| Fragmentation Pattern | Reveals the structural components of the molecule. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of a molecule. mrclab.comitwreagents.com

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. itwreagents.comimgroupofresearchers.com This absorption corresponds to electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. imgroupofresearchers.com The UV-Vis spectrum of this compound would show characteristic absorption bands that can be used for its quantification and to gain insight into its electronic structure. drawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.comitwreagents.com Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique IR spectrum that acts as a "fingerprint" for the molecule. itwreagents.com The IR spectrum of this compound would show characteristic absorption bands for its amide groups (C=O and N-H stretching), aromatic rings, and other functional groups, helping to confirm its structure.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Quantitative Analysis and Standardization Approaches

The accurate quantification of this compound in various matrices is essential for research applications, ranging from fungal taxonomy to metabolic studies. This necessitates the development of highly pure analytical standards and the validation of robust analytical procedures to ensure that the data generated are reliable, reproducible, and fit for their intended purpose.

Development of Analytical Standards

The foundation of any quantitative analytical method is the availability of a well-characterized reference standard. An analytical standard is a highly purified and stable compound against which unknown samples are compared for identification and quantification. creative-biolabs.com The development of an this compound analytical standard is a meticulous process involving its isolation or synthesis, purification, and comprehensive characterization.

Source and Synthesis this compound is a naturally occurring secondary metabolite produced by certain fungal species, most notably Aspergillus versicolor. bioaustralis.comeurofinsus.com Therefore, an analytical standard can be produced by large-scale fermentation of the fungus, followed by extraction and purification of the target compound. Alternatively, if a natural source is not feasible or yields are low, a de novo chemical synthesis route can be designed and executed. spirochem.comchemcon.com Regardless of the source, the goal is to obtain a material of the highest possible purity, ideally ≥98%, to serve as a reliable benchmark. gmp-publishing.compharmtech.com

Purification and Characterization Once the crude this compound is obtained, it must undergo rigorous purification to remove process-related impurities, co-extracted metabolites, and potential degradants. pharmtech.com The purification process is followed by a comprehensive characterization to confirm the identity and purity of the standard. This involves a suite of analytical techniques designed to provide orthogonal information about the molecule.

The process ensures that the reference standard is suitable for its intended use, such as calibrating instruments and validating analytical methods. labinsights.nl The entire process, from synthesis or isolation to final characterization and release, must be thoroughly documented. gmp-publishing.com

| Stage | Objective | Typical Methods and Techniques | Key Considerations |

|---|---|---|---|

| Procurement/Synthesis | To obtain the this compound compound. | Fungal fermentation and extraction; custom chemical synthesis. spirochem.comchemcon.com | The synthesis route or biological source can introduce specific impurities that must be identified. pharmtech.com |

| Purification | To remove impurities and increase the purity of the compound to reference-grade (e.g., ≥98%). gmp-publishing.com | Preparative High-Performance Liquid Chromatography (HPLC); Column Chromatography. | Multiple purification steps may be necessary to remove closely related structural analogues. |

| Identity Confirmation | To unequivocally confirm the chemical structure of the compound. | Nuclear Magnetic Resonance (NMR) Spectroscopy; Mass Spectrometry (MS); Fourier-Transform Infrared Spectroscopy (FTIR). creative-biolabs.com | Structural data must match published literature values for this compound. |

| Purity Assessment | To quantify the purity and identify any remaining impurities. | HPLC with UV detection; Liquid Chromatography-Mass Spectrometry (LC-MS); Gas Chromatography (for residual solvents). creative-biolabs.com | Purity is often determined by subtracting the sum of all identified impurities from 100%. pharmtech.com |

| Documentation | To provide a comprehensive record of the standard's identity, purity, and characterization. | Certificate of Analysis (CoA) generation. chemcon.com | The CoA includes the compound name, structure, CAS number, purity value, storage conditions, and re-test date. gmp-publishing.com |

Validation of Analytical Procedures for Research Applications

Once a reliable analytical standard for this compound is available, quantitative methods can be developed and validated. Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. ich.org For research applications, this ensures that the measurements of this compound concentrations are accurate and precise. particle.dk Techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. resolian.comcore.ac.uk

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu The process evaluates several key performance characteristics.

A study detailing a multi-analyte method for fungal metabolites validated a procedure for quantifying this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov The method demonstrated linearity with a weighting factor applied to the calibration curve and used specific mass transitions for quantification and identification. nih.gov

| Parameter | Definition | Example Acceptance Criteria (General) |

|---|---|---|

| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgresolian.com | The analyte peak should be well-resolved from other peaks, and no significant interference should be observed at the retention time of the analyte in blank samples. mdpi.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org | A linear regression analysis should show a correlation coefficient (R²) of ≥0.99. mdpi.com |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.orgresolian.com | Mean recovery should typically be within 80-120% of the true value across the analytical range. mdpi.commdpi.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. ich.orgresolian.com | The relative standard deviation (RSD) should typically be ≤15%. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. ich.orgarchivepp.com | Commonly determined as a signal-to-noise ratio of 3:1. archivepp.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.orgarchivepp.com | Commonly determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. archivepp.com |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. jrespharm.com | The results should remain within the precision limits of the method when parameters like mobile phase composition, flow rate, or temperature are slightly varied. |

The validation of an analytical method for this compound using these parameters ensures that the procedure is reliable for routine use in research, providing confidence in the qualitative and quantitative data generated.

Chemical Synthesis and Derivatization

Total Synthesis Strategies

Total synthesis provides a definitive structural proof and allows for the production of the compound independent of its natural source. The strategic planning of such a synthesis is a critical intellectual exercise that showcases the capabilities of modern organic chemistry. wikipedia.org

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. onlineorganicchemistrytutor.comslideshare.net The process involves "disconnections," which are imaginary bond cleavages that correspond to the reverse of reliable chemical reactions. amazonaws.comlkouniv.ac.inscitepress.org

For a cyclic tetrapeptide like Aspercolorin, the most logical disconnections are the amide bonds forming the peptide backbone. A primary retrosynthetic step would be the cleavage of one of these amide bonds to yield a linear tetrapeptide precursor. This transformation corresponds to a macrolactamization (ring-forming) reaction in the forward synthesis. The linear precursor can then be further disconnected at its remaining amide bonds, breaking it down into its constituent amino acid building blocks. One of these units is the non-standard 5-methoxyanthranilic acid. windows.net

A plausible retrosynthetic pathway would simplify the complex cyclic structure into manageable fragments, or "synthons," which have corresponding real-world reagents (synthetic equivalents). lkouniv.ac.in This approach allows for a modular and planned construction of the target molecule.

Table 1: Theoretical Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursor | Synthetic Fragments (Synthons) |

| This compound (Cyclic Tetrapeptide) | Macrolactamization | Linear Tetrapeptide | Protected Amino Acids, 5-Methoxyanthranilic Acid |

| Linear Tetrapeptide | Amide Bond Cleavage | Dipeptides / Amino Acids | Individual protected amino acid units |

The synthesis of natural products containing multiple chiral centers, such as the amino acid residues in this compound, demands a high degree of stereocontrol. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others. egrassbcollege.ac.inlibguides.com Achieving the correct three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different biological activities.

Key strategies for ensuring stereochemical fidelity in a synthesis of this compound would include:

Use of a Chiral Pool: Starting with enantiomerically pure amino acids, which are readily available, to build the peptide chain.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been set.

Chiral Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient method for asymmetric synthesis. chemistrydocs.com

Modern synthetic methods provide powerful tools for controlling stereochemistry, evolving from intuitive models to complex predictive tools to tackle the synthesis of chiral molecules. rsc.org The application of these techniques would be essential to construct the specific stereoisomers of the amino acids that constitute natural this compound. beilstein-journals.org

Cascade Reactions: These processes, also known as tandem or domino reactions, involve two or more consecutive transformations that occur in a single operation without isolating intermediates. wikipedia.orgnih.gov This approach is highly atom-economical and reduces solvent waste and purification efforts, aligning with the principles of "green chemistry". 20.210.105 The design of a cascade to build a complex core structure is a hallmark of elegant synthesis. numberanalytics.com

Convergent Synthesis: This strategy involves synthesizing fragments of the target molecule separately and then joining them together at a late stage. numberanalytics.comfiveable.me For this compound, a convergent approach might involve preparing two dipeptide fragments independently and then coupling them to form the linear tetrapeptide precursor, which is then cyclized. nih.gov This is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other, as it maximizes yield and allows for greater flexibility. rsc.orgrsc.org

Stereoselective Synthetic Approaches

Semi-Synthetic Modifications and Analog Design

When the natural product can be obtained in sufficient quantities from its biological source, semi-synthetic methods offer a powerful avenue for creating new chemical entities.

Precursor-Directed Biosynthesis: This technique leverages the natural biosynthetic machinery of an organism to produce novel analogues. nih.gov It involves feeding synthetic, "unnatural" precursors to the producing organism—in this case, Aspergillus versicolor. mdpi.com If the enzymes in the biosynthetic pathway are sufficiently flexible, they may incorporate the supplied precursor into the final molecular scaffold, generating a modified version of the natural product. researchgate.netnih.gov For instance, by providing analogues of phenylalanine or anthranilic acid, it might be possible to generate a library of new this compound-related compounds. mdpi.com This approach has been successfully used to create halogenated versions of other fungal metabolites. rsc.org

Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with the use of isolated enzymes to perform specific, often difficult, transformations. nih.gov Enzymes can offer unparalleled regio- and stereoselectivity under mild reaction conditions. nih.gov A chemoenzymatic strategy for this compound could involve the chemical synthesis of a linear precursor, followed by the use of a specific enzyme (like a cyclase or peptidase) to perform the final ring-closing step, a transformation that can be challenging to achieve with high efficiency using standard chemical methods. nih.govresearchgate.net

The rational design of structural analogues is a cornerstone of medicinal chemistry and chemical biology. nih.gov It involves making deliberate structural modifications to a parent molecule to probe its biological function, improve its properties, or create tools for research. For this compound, this could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues where specific parts of the molecule are altered (e.g., changing the amino acid residues or modifying functional groups on the 5-methoxyanthranilic acid unit) to determine which parts of the structure are essential for its activity. researchgate.net

Development of Research Probes: Attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold. These probes can be used to track the molecule in biological systems, identify its cellular targets, and elucidate its mechanism of action.

This approach allows scientists to systematically dissect the molecular pharmacology of a natural product and develop it into a useful tool for biological investigation.

Precursor-Directed Biosynthesis and Chemoenzymatic Approaches

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Extensive literature searches have been conducted to gather information regarding the chemical synthesis and derivatization of the fungal metabolite this compound for the purpose of structure-activity relationship (SAR) studies. This compound is recognized as a cyclic tetrapeptide originating from the fungus Aspergillus versicolor and has been noted for its potential immunosuppressive and antifungal properties. nih.govnih.gov

Despite its known biological activities, detailed research on the design, synthesis, and subsequent biochemical evaluation of modified this compound derivatives appears to be limited within the public domain. The following sections reflect the current state of available information based on these comprehensive searches.

Design and Synthesis of Modified this compound Derivatives

No specific studies detailing the design and synthesis of modified this compound derivatives for the purpose of SAR analysis were identified in the available literature. While the general principles of peptide modification are well-established, including amino acid substitution, cyclization pattern alteration, and functional group modification, their specific application to the this compound scaffold has not been documented in the reviewed sources.

Correlating Chemical Modifications with Biochemical Activity Profiles

Consequently, due to the absence of synthesized this compound derivatives, there is no available data correlating specific chemical modifications with their corresponding biochemical activity profiles. The potential impact of structural changes on the immunosuppressive or antifungal efficacy of this compound remains an area for future investigation.

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Mechanisms

While the chemical compound this compound has been identified as a secondary metabolite from the fungus Aspergillus versicolor, a thorough review of available scientific literature reveals a significant lack of research into its specific molecular and cellular mechanisms of action. This compound is classified as an atypical cyclic peptide. medchemexpress.combioaustralis.commedchemexpress.com It is noted for its use as a chemical standard in the taxonomic identification of Aspergillus versicolor due to its consistent presence in the fungus. bioaustralis.comwindows.net

Despite the detailed outline provided for its biochemical and cellular activities, there are currently no published studies that provide the specific data required to populate the requested sections on enzyme inhibition, protein-ligand interactions, receptor binding, or intracellular signaling pathway perturbations. Multiple chemical suppliers and literature reviews explicitly state that no pharmacological reports for this compound are available. bioaustralis.comwindows.netmdpi.comnih.gov

Although research has been conducted on the biological activities of other metabolites from Aspergillus versicolor and related fungi, this work has not extended to this compound. rsc.orgresearchgate.netamazonaws.com For instance, studies on crude extracts from Aspergillus species that contain this compound have shown antimicrobial activity; however, subsequent in-silico and molecular docking analyses within these studies have focused on other identified compounds as the likely source of the bioactivity. researchgate.netnih.gov

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline concerning this compound's molecular and cellular mechanisms. The necessary experimental data on its interactions with enzymes, proteins, and cellular signaling pathways does not exist in the current body of scientific literature.

Interactions at the Molecular Level

Biophysical Characterization of this compound Interactions

Currently, there is a notable absence of published studies detailing the biophysical characterization of this compound's interactions with specific protein targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biolayer interferometry (BLI), which are standard methods for quantifying binding affinity, kinetics, and thermodynamics of molecular interactions, have not been reported in the scientific literature for this compound. ens-paris-saclay.frmosbri.eunicoyalife.com Such studies would be crucial in determining the dissociation constants (K_d), association and dissociation rate constants (k_a and k_d), and the thermodynamic parameters (enthalpy and entropy) of this compound's binding to any potential biological partners.

Computational Modeling and Molecular Docking Studies

Computational approaches provide a theoretical framework for predicting the binding of a ligand, such as this compound, to a protein target. These in silico methods are instrumental in drug discovery for predicting binding modes and estimating binding affinities. youtube.comfrontiersin.org

A study involving the in-silico analysis of metabolites from an Aspergillus sp. crude extract, which included this compound, was performed to predict potential antimicrobial activity. nih.gov In this type of analysis, molecular docking simulations are typically used. This process involves generating multiple possible conformations (poses) of the ligand within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, often reported in kcal/mol. nih.govnih.govbiointerfaceresearch.com

While this compound was identified as a constituent in the analyzed extract, the detailed results of its specific docking interactions, such as binding energy scores and interacting amino acid residues with specific protein targets, were not the focus of the published findings. The study highlighted the potential targets for other metabolites, Astellatol, Aspergillipeptide A, and Emericellamide C, against proteins from E. coli and C. albicans. nih.gov

Future computational studies on this compound would require a defined protein target. The process would involve preparing the three-dimensional structures of both this compound (the ligand) and the target protein. Docking software would then be utilized to predict the most stable binding poses and calculate the associated binding energies. The stability of the predicted complex could be further assessed through molecular dynamics simulations. researchgate.netnih.gov Without a specific target protein being investigated in the literature for its interaction with this compound, no detailed molecular docking data can be presented.

Biological Activities and Potential Applications

Cytotoxic Activity

The cytotoxic potential of Aspercolorin has been mentioned in the context of general screening of fungal metabolites. A review on fungal cyclic peptides lists this compound but does not provide specific data on its cytotoxic activity. nih.gov Other compounds isolated from Aspergillus versicolor have shown significant cytotoxicity against various human tumor cell lines. amazonaws.com However, detailed studies with specific IC₅₀ values for this compound against cancer cell lines are not currently available in the literature.

Enzyme Inhibition and Activation Studies

Antimicrobial Activity

In a study investigating the anti-infective potential of metabolites from an endophytic Aspergillus species, this compound was identified as having antifungal activity. It exhibited activity against Candida albicans with a reported half-maximal inhibitory concentration (IC₅₀) of 15.0 µg/mL. nih.gov This finding suggests a potential application for this compound in the development of new antifungal agents.

Ecological and Environmental Context

Role in Fungal-Environment Interactions

The production of secondary metabolites by fungi plays a crucial role in their interactions with the surrounding environment. These compounds are not essential for primary metabolic processes but are vital for adaptation, survival, and competition. Aspercolorin, a metabolite produced by Aspergillus versicolor, is implicated in such ecological roles.

Aspergillus versicolor is a ubiquitous fungus, commonly found in a wide range of natural and man-made environments. wikipedia.org Its ability to thrive in diverse habitats is partly due to its production of a variety of secondary metabolites. This species is frequently isolated from soil, decaying plant material, marine environments, and indoor settings, particularly in areas with high moisture. wikipedia.org The production of metabolites like this compound is influenced by the specific environmental conditions of these habitats.

The natural habitats where A. versicolor is found often involve competition for resources with other microorganisms. The production of secondary metabolites, including pigments and mycotoxins, is a key strategy for survival in these complex microbial communities. For instance, the presence of other fungal or bacterial species can trigger the biosynthesis of specific compounds as a defense or antagonistic mechanism. The synthesis of such molecules is a dynamic process, responsive to the biotic and abiotic cues of the microenvironment.

Chemical communication is a fundamental aspect of microbial life, enabling organisms to interact with each other and their environment. nih.govufpr.brcapes.gov.br Fungi, including Aspergillus species, produce a vast array of secondary metabolites that can act as signaling molecules in interspecies communication. nih.gov These chemical signals can mediate both cooperative and competitive interactions. ufpr.br

This compound is considered to be involved in the antagonistic interactions of A. versicolor with other microorganisms. nih.gov Antagonism is a common interaction among saprotrophic fungi and is often mediated by the secretion of secondary metabolites with antifungal or antibacterial properties. koreascience.kr These interactions are crucial in shaping the structure and dynamics of microbial communities. koreascience.kr For example, A. versicolor has been shown to exhibit strong antagonistic activity against the plant pathogenic fungus Macrophomina phaseolina, inhibiting its growth by up to 60% in dual culture studies. nih.gov This antagonistic behavior is attributed to the production of various bioactive compounds.

The production of certain fungal secondary metabolites can be specifically triggered by the presence of other microorganisms. nih.gov This suggests a sophisticated system of chemical sensing and response that allows fungi to adapt to their competitive surroundings. The chemical dialogue between species can lead to the activation of silent biosynthetic gene clusters, resulting in the production of novel compounds. While the specific role of this compound as a signaling molecule is not fully elucidated, its production in the context of a competitive microbial environment points towards its involvement in these complex chemical interactions. Fungi and arthropods also share a long co-evolutionary history, with fungal secondary metabolites playing a key role in antagonistic interactions. nih.gov

Production in Natural Fungal Habitats

Microbial Ecology of this compound Production

The synthesis of this compound by Aspergillus versicolor is intrinsically linked to the fungus's physiological state and the specific environmental conditions it encounters. Understanding these factors is key to comprehending its ecological significance.

The production of secondary metabolites by Aspergillus versicolor, including this compound, is highly dependent on various physiological and environmental factors. This fungus is known for its resilience and ability to grow under a wide range of conditions. wikipedia.org It can tolerate low water activity and can grow in temperatures ranging from 4 to 40°C, with optimal growth between 22 and 26°C. wikipedia.org

The composition of the growth medium, temperature, pH, and light exposure can all influence the metabolic output of A. versicolor. For instance, studies have shown that different culture conditions can significantly alter the profile of secondary metabolites produced. researchgate.netnih.gov The production of another well-known mycotoxin from this species, sterigmatocystin, has been shown to be affected by temperature and water activity. researchgate.net Light can also play a regulatory role in the development and metabolism of A. versicolor, with some studies indicating that light exposure can inhibit mycelial growth. soton.ac.uk The production of this compound is likely subject to similar complex regulatory networks that integrate signals from the environment to modulate its biosynthesis. For example, A. versicolor strain D5, when cultivated in a rice culture medium at 28°C for 30 days, produces a range of secondary metabolites. nih.gov

Table 1: Factors Influencing Secondary Metabolite Production in Aspergillus versicolor

| Factor | Effect on Growth and Metabolism |

|---|---|

| Temperature | Optimal growth at 22-26°C, but can grow from 4-40°C. wikipedia.org Temperature can influence the type and quantity of mycotoxins produced. researchgate.net |

| Water Activity (aW) | Can grow in low water activity conditions (down to 0.75 aW). wikipedia.org Optimal water activity for growth is around 0.96. researchgate.net |

| Nutrient Availability | The composition of the culture medium affects secondary metabolite profiles. nih.gov |

| pH | Influences fungal growth and mycotoxin production. researchgate.net |

| Light | Can inhibit mycelial growth and affect sporulation and morphology. soton.ac.uk |

In any given habitat, Aspergillus versicolor coexists with a multitude of other microorganisms, including bacteria, yeasts, and other filamentous fungi. nih.gov These interactions can be competitive, mutualistic, or commensal and are often mediated by chemical compounds. researchgate.netfrontiersin.org The production of this compound likely plays a role in navigating these complex microbial landscapes.

The presence of competing microorganisms can induce the production of antagonistic compounds in Aspergillus species as a defense mechanism. nih.gov This chemical warfare is a key determinant of microbial community structure. For example, the interaction between Aspergillus nidulans and the bacterium Streptomyces rapamycinicus has been shown to induce the production of specific fungal polyketides. nih.gov Such interactions highlight the responsive nature of fungal secondary metabolism to the presence of other microbes. While direct evidence for the induction of this compound by specific microorganisms is limited, the general principle of interaction-mediated metabolite production is well-established in fungi.

The ability of A. versicolor to produce a cocktail of bioactive secondary metabolites provides it with a competitive advantage in colonizing and persisting in diverse niches. nih.gov These compounds can inhibit the growth of other fungi and bacteria, thereby securing resources for A. versicolor. The study of these interactions is crucial for understanding the ecological roles of fungal secondary metabolites like this compound.

Relationship with Aspergillus versicolor Physiology and Growth Conditions

Environmental Distribution and Fate

The environmental distribution of a fungal metabolite is determined by the distribution of the producing organism and the chemical stability and mobility of the compound itself. The fate of a chemical in the environment refers to the processes that break it down or transport it. uludag.edu.trcdc.gov

Aspergillus versicolor is a cosmopolitan fungus, which suggests that its metabolites, including this compound, could be widely distributed in the environments where the fungus grows. wikipedia.org This includes soil, decaying organic matter, and indoor environments. wikipedia.org The presence of such compounds in indoor dust and on building materials is of particular interest due to potential human exposure. wikipedia.org

Once released into the environment, the fate of this compound will depend on several factors, including its solubility in water, its tendency to adsorb to soil or sediment particles, and its susceptibility to degradation by biotic (microbial) and abiotic (e.g., sunlight) processes. uludag.edu.trnih.gov Chemicals with low water solubility and high affinity for organic matter tend to accumulate in soil and sediments. mdpi.comgdut.edu.cn The persistence of a compound is determined by how quickly it is degraded. uludag.edu.tr Many organic compounds are subject to microbial degradation, where they are used as a carbon source by other microorganisms.

Detection in Environmental Samples and Matrices

This compound, a secondary metabolite produced by the fungus Aspergillus versicolor, has been identified in a variety of environmental samples. caymanchem.comthemoldpros.com Its presence is often indicative of contamination by this common mold species.

The detection of this compound has been reported in agricultural commodities. Specifically, it has been found in contaminated sorghum and finger millet in Ethiopia. caymanchem.com This highlights its potential as a contaminant in the food chain, originating from fungal growth on crops.

In addition to agricultural products, this compound is also found in indoor environments, particularly those with moisture issues that support the growth of Aspergillus versicolor. The compound has been detected in samples of:

Mouldy or water-damaged indoor building materials

Mouldy surface swabs

Floor and settled dust

Aspergillus versicolor, the producer of this compound, is a ubiquitous fungus frequently isolated from soil, decaying plant matter, and indoor air. themoldpros.com Consequently, this compound can be found in various environmental matrices where this mold thrives. Analytical methods, often employing liquid chromatography-mass spectrometry (LC-MS/MS), are utilized for the detection and quantification of this compound in these complex samples. The inclusion of this compound in mycotoxin spectral libraries aids in its identification during environmental and food safety testing.

Table 1: Environmental Detection of this compound

| Environmental Matrix | Specific Sample Type |

|---|---|

| Agricultural Products | Sorghum, Finger Millet caymanchem.com |

| Indoor Environments | Mouldy Building Materials, Surface Swabs, Dust |

| Soil and Plant Debris | General Environment themoldpros.com |

Factors Influencing Production and Degradation in Ecosystems

The production of this compound is intrinsically linked to the growth and metabolic activity of its source, the fungus Aspergillus versicolor. Several environmental factors significantly influence the proliferation of this fungus and its biosynthesis of secondary metabolites, including this compound.

Factors Influencing Production:

Temperature: Aspergillus versicolor can grow over a broad temperature range, from 4°C to 40°C. However, its optimal growth temperature is between 22°C and 26°C. This wide tolerance contributes to its ubiquitous presence in diverse ecosystems.

Water Activity (a_w): This fungus is xerophilic, meaning it can thrive in conditions of low water availability. It can grow at a water activity level as low as 0.75 to 0.81. The production of another major mycotoxin by A. versicolor, sterigmatocystin, has been noted to be high at water activities greater than 0.95, suggesting that moisture levels are a critical factor in metabolite production.

Substrate: Aspergillus versicolor is a saprotrophic fungus capable of growing on a wide array of organic materials. It is commonly found on plant debris, stored grains, and cellulose-containing building materials. The composition of the substrate can influence the types and quantities of secondary metabolites produced.

pH: The fungus tolerates a broad pH range, including alkaline environments.

Co-culture: The interaction of Aspergillus versicolor with other microorganisms, such as bacteria, can induce the production of secondary metabolites that are not synthesized when the fungus is grown in a pure culture. This phenomenon, known as the OSMAC (One Strain Many Compounds) approach, highlights the influence of microbial interactions on the chemical diversity of an ecosystem. researchgate.net

Degradation in Ecosystems:

Specific data on the environmental degradation of this compound is limited. However, general principles of mycotoxin degradation can be considered. Mycotoxins can be degraded through various biological and enzymatic processes mediated by other microorganisms in the environment, such as other fungi and bacteria. The chemical stability of this compound under various environmental conditions like sunlight, pH, and temperature in a natural setting has not been extensively studied. A product information sheet for a commercial standard of this compound indicates a stability of at least four years when stored at -20°C, but this does not reflect environmental degradation pathways. caymanchem.com

**Table 2: Factors Affecting this compound Production by *Aspergillus versicolor***

| Factor | Influence |

|---|---|

| Temperature | Optimal growth at 22-26°C, with a wide tolerance range (4-40°C). |

| Water Activity | Can grow in low moisture conditions (xerophilic). |

| Substrate | Grows on diverse organic materials, influencing metabolite output. |

| pH | Tolerates a wide pH range. |

| Microbial Interaction | Co-culture with other microbes can induce metabolite production. researchgate.net |

Future Research Directions and Unexplored Potential

Advancements in Biosynthetic Engineering

The natural production of secondary metabolites like Aspercolorin by their native fungal hosts is often inefficient, hindering large-scale studies and development. Biosynthetic engineering offers a powerful solution to this bottleneck, enabling both increased production and the generation of novel derivatives.

A significant hurdle in studying many fungal natural products is achieving sufficient yields for comprehensive biological screening and structural analysis. Heterologous expression, the process of transferring the biosynthetic gene cluster of a metabolite into a more tractable host organism, is a well-established strategy to overcome this limitation. nih.govnih.gov Genera such as Aspergillus, particularly species like Aspergillus oryzae and Aspergillus niger, have been developed into robust "cell factories" for this purpose. nih.govnih.govfrontiersin.org

The biosynthetic pathway for this compound could be expressed in such a high-performance heterologous host. frontiersin.org This approach offers several advantages:

Increased Titers : Optimized industrial hosts can produce the target compound at significantly higher levels than the native Aspergillus versicolor.

Simplified Purification : Production in a "cleaner" host background, which does not produce other interfering metabolites, can streamline downstream extraction and purification processes.

Genetic Manipulability : Established hosts like A. oryzae have a sophisticated genetic toolkit, allowing for easier pathway engineering and optimization compared to less-studied native producers. nih.gov

Specialized toolkits have been developed to facilitate the rapid assembly and expression of entire biosynthetic pathways in Aspergillus hosts, replacing cumbersome traditional methods with efficient techniques like homologous recombination in yeast and Gateway®-mediated recombination. nih.gov Applying these systems to the this compound pathway would be a critical step toward enabling its scalable and reliable production for deeper investigation.

Beyond simply increasing yield, modern molecular biology allows for the targeted diversification of natural products. Directed evolution mimics the process of natural selection in a laboratory setting to tailor enzymes for new or improved functions. nih.govnih.gov This technique can be applied to the enzymes within the this compound biosynthetic pathway—likely a non-ribosomal peptide synthetase (NRPS)—to generate novel analogues of the parent molecule. nih.govresearchgate.net

The process involves iterative cycles of:

Generating Diversity : Introducing random mutations into the genes of the biosynthetic enzymes using methods like error-prone PCR or DNA shuffling. nih.gov

Screening/Selection : Identifying variants that produce new chemical structures or compounds with enhanced properties using high-throughput screening assays.

Amplification : Propagating the improved variants for the next round of evolution.

By evolving the substrate specificity of the key enzymes, it is possible to incorporate different amino acid precursors into the this compound scaffold, creating a library of "unnatural" compounds. nih.gov This strategy has been successfully used to manipulate biosynthetic pathways for polyketides, terpenoids, and other peptides, and holds immense promise for exploring the structure-activity relationship of this compound and potentially discovering derivatives with superior bioactivity. google.com

Heterologous Expression for Scalable Production

Novel Mechanistic Investigations

The full spectrum of this compound's biological activity is not yet defined. bioaustralis.com Modern screening and analytical methods can be deployed to uncover new functions and understand precisely how the molecule interacts with biological systems at a molecular level.

High-Throughput Screening (HTS) enables the rapid testing of thousands of chemical entities against a multitude of biological targets. pnas.orgmdpi.com this compound, once produced in sufficient quantities via heterologous expression, could be incorporated into large-scale screening campaigns to uncover previously unknown bioactivities. These screens can be designed to identify a wide range of effects, including antimicrobial, cytotoxic, antiviral, or enzyme-inhibitory activities. nih.govspringernature.comnih.gov

Miniaturized HTS platforms, often using 96- or 384-well plates, allow for efficient and cost-effective testing. mdpi.com Assays can measure various endpoints, such as cell viability (using reagents like resazurin), enzyme activity (through colorimetric or fluorescent substrates), or pathogen growth inhibition. mdpi.comnih.gov The application of HTS to this compound could reveal novel therapeutic potentials that have been missed by more targeted, hypothesis-driven studies. pnas.org

Should HTS or other screening methods identify a compelling biological activity, the next critical step is to elucidate the underlying molecular mechanism. Understanding how this compound interacts with its biological target (e.g., an enzyme or receptor) is fundamental for any future development. Advanced biophysical and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to solve the three-dimensional structure of this compound bound to its target protein.

This structural information would reveal the precise binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its activity. Furthermore, these investigations could uncover more subtle modes of action, such as allosteric modulation, where a compound binds to a site distinct from the enzyme's active site to regulate its function. Such insights are invaluable for rational drug design and for optimizing the molecule's potency and selectivity.

High-Throughput Screening for Undiscovered Biochemical Activities

Innovative Analytical Platform Development

The ability to detect, identify, and quantify this compound in complex mixtures is essential for all aspects of its research, from fermentation and purification to mechanistic studies. While standard methods like High-Performance Liquid Chromatography (HPLC) are foundational, newer analytical platforms offer enhanced sensitivity, speed, and depth of information. nih.govslideshare.net

Advanced analytical workflows now frequently couple liquid chromatography with high-resolution mass spectrometry (LC-HR-MS), such as time-of-flight (TOF) or Orbitrap instruments. uq.edu.au This combination allows for the highly sensitive and accurate detection of this compound and its derivatives, even at trace levels within a complex fungal extract or biological matrix. mdpi.comnih.gov

Furthermore, the field of metabolomics provides powerful tools for a more holistic view of fungal metabolite production. mdpi.com Platforms like the Global Natural Product Social (GNPS) molecular networking can analyze MS/MS data to visualize the entire chemical space of a fungal culture, clustering structurally related molecules together. uq.edu.au Applying this approach to Aspergillus versicolor or a heterologous production host could facilitate the discovery of new, naturally occurring this compound analogues and provide insights into its biosynthetic pathway. uq.edu.aunih.gov

Interactive Data Table: Future Research on this compound

| Research Area | Key Objective | Relevant Techniques | Potential Outcome |

| Biosynthetic Engineering | Increase production yield and create novel derivatives. | Heterologous Expression, Directed Evolution, CRISPR/Cas9 Genome Editing. | Scalable supply of this compound and a library of new analogues for screening. |

| Mechanistic Investigations | Discover new biological activities and understand molecular mechanisms. | High-Throughput Screening (HTS), X-ray Crystallography, NMR Spectroscopy. | Identification of new therapeutic uses and targets for rational drug design. |

| Analytical Platforms | Improve detection, identification, and quantification in complex mixtures. | LC-HR-MS, Metabolomics, Molecular Networking (GNPS). | Discovery of new natural derivatives and a better understanding of the biosynthesis. |

Miniaturized and Automated Detection Systems

Interdisciplinary Research Paradigms

The complexity of fungal secondary metabolism necessitates research approaches that cross traditional disciplinary boundaries. Integrating high-throughput "omics" technologies and computational biology offers a powerful strategy to unravel the intricate networks governing this compound biosynthesis and its biological effects.

Metabolomic profiling, often using LC-MS-based techniques, can create a chemical fingerprint of an organism under specific conditions. nih.gov Studies on Aspergillus species, including Aspergillus versicolor, have used metabolomics to profile the array of secondary metabolites produced under different culture conditions (a strategy known as OSMAC - One Strain Many Compounds). rsc.orgnih.govingentaconnect.com This approach can reveal the conditions that trigger or enhance this compound production and identify other co-regulated metabolites. The creation of specialized databases, such as the Aspergillus Metabolome Database, further aids in the annotation and identification of compounds from these complex datasets. mdpi.com

By combining metabolomics with transcriptomics (analysis of gene expression), researchers can correlate the production of this compound with the expression levels of genes within its biosynthetic gene cluster (BGC) and other regulatory genes. frontiersin.org Dual RNA-seq, which simultaneously analyzes the transcriptomes of interacting organisms (e.g., a fungus and a plant host), can elucidate how this compound production is influenced by and contributes to these interactions. frontiersin.org These systems-level analyses can help to build predictive models of fungal metabolism and identify key genetic targets for engineering strains with enhanced or silenced this compound production. mdpi.comnih.gov

| Research Approach | Description | Application to this compound Research |

| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological sample. rsc.org | Profiling the chemical diversity of this compound-producing fungi; identifying conditions that modulate its biosynthesis. nih.govingentaconnect.com |

| Transcriptomics (RNA-seq) | High-throughput sequencing of all RNA molecules to quantify gene expression. frontiersin.org | Correlating gene expression within the this compound BGC with its production levels. |

| Systems Biology | Integration of multi-omics data (genomics, transcriptomics, metabolomics) to model complex biological networks. mdpi.com | Elucidating the global regulatory networks that control this compound biosynthesis and its role in fungal physiology and ecology. frontiersin.org |

| OSMAC Approach | (One Strain, Many Compounds) Systematically altering culture conditions to induce the production of cryptic secondary metabolites. nih.gov | Discovering novel derivatives of this compound or identifying triggers for its production. |

Table 2: Systems Biology and Metabolomics in this compound Research

Chemogenomic profiling is a powerful technique used to understand the mode of action of a compound by identifying genes that modulate its activity. asm.org This is typically done by screening a compound against a collection of gene-deletion mutants and identifying strains that show hypersensitivity or resistance. This approach provides a genome-wide view of the cellular processes affected by the compound.

While not yet applied to this compound, chemogenomic profiling has been used to study other fungal processes and mycotoxins. For instance, natural phenolic compounds have been used as chemogenomic tools to probe the aflatoxin biosynthetic pathway in Aspergillus flavus. acs.org By analyzing the expression profiles of the fungus treated with these compounds, researchers identified that the compounds repressed nearly all genes in the aflatoxin BGC by modulating the antioxidative stress-response system. acs.org

A similar approach could be employed for this compound. By screening an this compound-sensitive organism (like a model yeast or a susceptible fungus) against a library of known bioactive compounds, it would be possible to identify compounds that phenocopy or reverse the effects of this compound. The chemogenomic profiles of these compounds could then provide clues about this compound's cellular targets and mechanisms. Conversely, screening this compound against a yeast gene-deletion library could directly identify cellular pathways and functions that are essential for coping with its presence, thus revealing its mode of action. This functional genomic data would provide a much deeper biological understanding of this compound's role as a potential virulence factor, signaling molecule, or antimicrobial agent.

Q & A

Q. What are the primary chemical characteristics and biological sources of Aspercolorin?

this compound (C25H28N4O5; CAS 29123-52-2) is a fungal cyclopeptide metabolite primarily isolated from Aspergillus versicolor . Its molecular structure includes a cyclic peptide backbone with unique side-chain modifications, as confirmed by LC-High-Resolution FT-Orbitrap MS analysis . Researchers should prioritize spectral validation (e.g., NMR, HRMS) to confirm purity, especially given its co-occurrence with other mycotoxins like sterigmatocystin and versicolorin in fungal extracts .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for this compound quantification. Key parameters include:

- Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Ionization: Positive electrospray (+ESI) with m/z 464.20597 [M+H]+ .

- Validation: Include recovery tests (spiked samples) and cross-validate with UV-Vis or fluorescence detection to address matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Source variability : Strain-specific biosynthesis (e.g., A. versicolor ATCC 20656 vs. environmental isolates) .

- Co-occurring metabolites : Contamination with structurally similar mycotoxins (e.g., sterigmatocystin) .

- Methodological bias : Differences in cell lines or assay conditions. Recommendation : Use purified this compound (>95% HPLC purity) and include controls for co-eluting metabolites .

Q. What experimental strategies can elucidate this compound’s biosynthetic pathway?

this compound’s cyclopeptide structure suggests non-ribosomal peptide synthetase (NRPS) involvement. Key approaches:

Q. How can structural modifications of this compound enhance its pharmacological potential?

Rational design requires: